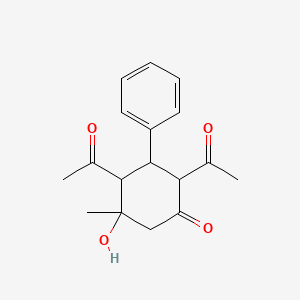![molecular formula C22H30O2 B11969677 3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 3432-00-6](/img/structure/B11969677.png)
3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL is a chemical compound with the molecular formula C22H30O2 and a molecular weight of 326.47 g/mol . It is also known by its systematic name, [1,1’-Biphenyl]-4,4’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- . This compound is characterized by the presence of two ortho-cresol units linked by a biphenyl bridge, with tert-butyl groups at the 6,6’ positions and methyl groups at the 4,4’ positions. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL typically involves the reaction of ortho-cresol with tert-butyl bromide in the presence of a base . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the tert-butyl groups are introduced at the 6,6’ positions of the ortho-cresol units. The reaction conditions generally include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL may involve large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Industry: It is used as an additive in lubricants, fuels, and other industrial products to enhance stability and performance
Mechanism of Action
The mechanism of action of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized through the formation of less reactive species.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
4,4’-Di-tert-butylbiphenyl: Used in the production of homoallylic amine derivatives.
2,6-Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant used in various chemical reactions.
Uniqueness
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL is unique due to its biphenyl structure with ortho-cresol units, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as an antioxidant make it valuable in multiple applications.
Properties
CAS No. |
3432-00-6 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
UFFRXKCBFTZHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969613.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969618.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)
![Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate](/img/structure/B11969639.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)

![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)
![N-{1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B11969664.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)
